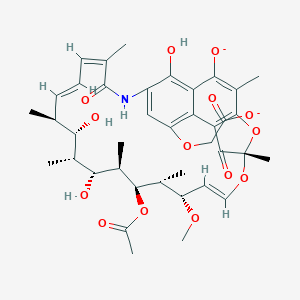
2-Piperidineethanol, 1-methyl-
Descripción general
Descripción
“2-Piperidineethanol, 1-methyl-” also known as “1-Methyl-2-piperidinemethanol” is a chemical compound with the empirical formula C7H15NO . It has a molecular weight of 129.20 . It is also known by the synonym "2-Hydroxymethyl-1-methylpiperidine" .
Synthesis Analysis
This compound has been used as a reactant for the synthesis of several natural and synthetic compounds . It has been used in the synthesis of selective MCH1R antagonists, human GnRH receptor antagonists, dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor 1 inhibitors .Molecular Structure Analysis
The molecular structure of “2-Piperidineethanol, 1-methyl-” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a hydroxymethyl group and a methyl group .Chemical Reactions Analysis
This compound has been used as a reactant in various chemical reactions. For instance, it has been used in the synthesis of selective MCH1R antagonists, human GnRH receptor antagonists, dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor 1 inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Piperidineethanol, 1-methyl-” include a refractive index of 1.4823, a boiling point of 79-80 °C/7 mmHg, and a density of 0.984 g/mL at 25 °C . It also has a density of 0.9±0.1 g/cm3, a boiling point of 209.7±13.0 °C at 760 mmHg, and a flash point of 79.9±18.5 °C .Aplicaciones Científicas De Investigación
Pharmacological Research
2-(1-methylpiperidin-2-yl)ethanol is a piperidine derivative, which is a class of compounds that have significant pharmacological applications. Piperidine structures are found in various therapeutic agents and are known for their antihistaminic, antipsychotic, and stimulant properties . This compound can be used as a building block in the synthesis of more complex molecules that may act on the central nervous system, potentially leading to new treatments for neurological disorders.
Organic Synthesis
In organic chemistry, 2-(1-methylpiperidin-2-yl)ethanol serves as a versatile intermediate. It can undergo reactions such as alkylation, acylation, and oxidation to yield a variety of organic compounds. Its presence in multi-step synthetic routes is crucial for the development of new organic molecules, which can have further applications in medicinal chemistry and materials science .
Industrial Applications
This compound’s utility extends to industrial applications where it may be used as a precursor or an intermediate in the synthesis of agrochemicals, dyes, and fragrances. Its manipulation can lead to substances that have specific desired properties, such as increased potency or improved stability .
Medicinal Chemistry
2-(1-methylpiperidin-2-yl)ethanol is a key scaffold in medicinal chemistry. It can be modified to create ligands that bind to biological targets, aiding in the discovery of new drugs. Its modifications can lead to the development of molecules with potential therapeutic benefits for various diseases, including cancer and infectious diseases .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis and mass spectrometry. It helps in the identification and quantification of complex mixtures and can be used to calibrate instruments for precise measurements .
Biochemistry Research
Research in biochemistry may utilize 2-(1-methylpiperidin-2-yl)ethanol in the study of enzyme-catalyzed reactions where it can act as a substrate or inhibitor. Understanding its interactions with biological macromolecules can provide insights into enzyme mechanisms and lead to the development of enzyme-based assays .
Safety and Hazards
Direcciones Futuras
While the exact future directions for “2-Piperidineethanol, 1-methyl-” are not specified in the retrieved documents, it is evident that this compound has potential in various fields of research due to its use in the synthesis of several natural and synthetic compounds . Further studies could explore its potential applications in medicinal chemistry and the total synthesis of natural compounds .
Propiedades
IUPAC Name |
2-(1-methylpiperidin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-6-3-2-4-8(9)5-7-10/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMRRCXDBKEQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862134 | |
| Record name | 2-Piperidineethanol, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidineethanol, 1-methyl- | |
CAS RN |
533-15-3 | |
| Record name | 1-Methyl-2-piperidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperidineethanol, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Piperidineethanol, 1-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Piperidineethanol, 1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Piperidineethanol, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpiperidine-2-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)


![N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)

![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)







